molecular formula C24H25NO2S B14156460 H-beta,beta-Dimethyl-D-Cys(Trt)-OH CAS No. 27144-20-3

H-beta,beta-Dimethyl-D-Cys(Trt)-OH

Cat. No.: B14156460
CAS No.: 27144-20-3
M. Wt: 391.5 g/mol
InChI Key: XSOLHQWRHYIXOC-UHFFFAOYSA-N
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Description

H-β,β-Dimethyl-D-Cys(Trt)-OH is a synthetic amino acid derivative characterized by:

  • Structure: A D-cysteine backbone modified with β,β-dimethyl groups and a trityl (Trt) protecting group on the thiol (-SH) side chain.
  • Applications: Primarily used in peptide synthesis, where the Trt group protects cysteine residues during solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name

2-amino-3-methyl-3-tritylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLHQWRHYIXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304846
Record name 3-[(Triphenylmethyl)thio]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27144-20-3
Record name 3-[(Triphenylmethyl)thio]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27144-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Triphenylmethyl)thio]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:
Compound Backbone Protecting Group(s) Modifications Stereochemistry
H-β,β-Dimethyl-D-Cys(Trt)-OH Cysteine Trityl (Trt) on -SH β,β-dimethyl groups D-configuration
H-Cys(Trt)-OH Cysteine Trityl (Trt) on -SH None L-configuration
H-β,β-Dimethyl-L-Cys(pmeobzl)-OH Cysteine p-Methoxybenzyl (pmeobzl) on -SH β,β-dimethyl groups L-configuration
Fmoc-D-Cys(Trt)-OH Cysteine Trityl (Trt) on -SH, Fmoc on -NH₂ None D-configuration

Key Observations :

  • The D-configuration distinguishes it from naturally occurring L-cysteine derivatives, which may influence protease resistance and bioavailability .
  • Protecting Group Variability : The Trt group offers stability under acidic conditions, whereas pmeobzl (in H-β,β-Dimethyl-L-Cys(pmeobzl)-OH) is cleaved under oxidative conditions, highlighting divergent deprotection strategies .
Stability and Deprotection Conditions:
Compound Stability Profile Deprotection Method
H-β,β-Dimethyl-D-Cys(Trt)-OH Stable under mild acidic conditions Requires strong acids (e.g., TFA)
Fmoc-Cys(THP)-OH Stable in mild acids Removed with aqueous AgNO₃
Boc-Cys(Trt)-OH Acid-labile Boc group TFA or HCl

Key Observations :

  • Trt-protected cysteine derivatives (e.g., H-β,β-Dimethyl-D-Cys(Trt)-OH, Boc-Cys(Trt)-OH) are compatible with Fmoc-based SPPS but require harsh acids for deprotection, limiting their use in acid-sensitive sequences .
  • THP-protected analogs (e.g., Fmoc-Cys(THP)-OH) offer milder deprotection but are less stable in acidic environments .

Key Observations :

  • The D-configuration may improve metabolic stability in vivo, making it valuable for designing peptide-based therapeutics .

Comparative Data Table

Parameter H-β,β-Dimethyl-D-Cys(Trt)-OH H-Cys(Trt)-OH Fmoc-D-Cys(Trt)-OH
Molecular Weight ~400–600 (estimated) 363.47 585.7
Solubility Likely low in water; requires DMSO (analogous to Fmoc-D-Cys(Trt)-OH) Soluble in organic solvents 100 mg/mL in DMSO
Protection Strategy Trt on -SH, free -NH₂ Trt on -SH Trt on -SH, Fmoc on -NH₂
Key Use Cases Specialty peptide synthesis Eg5 inhibitor synthesis SPPS

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